molecular formula C21H28N4 B4137694 N-[4-(dimethylamino)benzyl]-1-pentyl-1H-benzimidazol-2-amine

N-[4-(dimethylamino)benzyl]-1-pentyl-1H-benzimidazol-2-amine

Cat. No. B4137694
M. Wt: 336.5 g/mol
InChI Key: BXOGXHUHTWRYOC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-1-pentyl-1H-benzimidazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMBA-PB or PB-22, and it belongs to the class of synthetic cannabinoids. The purpose of

Scientific Research Applications

DMBA-PB has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DMBA-PB has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and neurological disorders. In pharmacology, DMBA-PB has been used as a tool compound to study the effects of synthetic cannabinoids on the endocannabinoid system. In neuroscience, DMBA-PB has been studied for its potential to modulate the activity of cannabinoid receptors in the brain.

Mechanism of Action

DMBA-PB exerts its effects by binding to cannabinoid receptors in the brain and peripheral tissues. Specifically, DMBA-PB has a high affinity for the CB1 receptor, which is primarily expressed in the brain and is involved in the regulation of various physiological processes, such as pain perception, appetite, and mood. DMBA-PB also has a moderate affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DMBA-PB has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. DMBA-PB has also been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of DMBA-PB is its high potency and selectivity for the CB1 receptor, which makes it a useful tool compound for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of DMBA-PB is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on DMBA-PB, including the development of more potent and selective CB1 receptor agonists, the investigation of the effects of DMBA-PB on other physiological systems, such as the cardiovascular and respiratory systems, and the exploration of the potential therapeutic applications of DMBA-PB in various diseases. Additionally, further research is needed to elucidate the long-term effects of DMBA-PB in vivo and to better understand its mechanism of action at the molecular level.
Conclusion:
In conclusion, DMBA-PB is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications in various fields. DMBA-PB has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMBA-PB is needed to fully understand its potential applications and to develop more effective and selective synthetic cannabinoids for therapeutic use.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-pentylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4/c1-4-5-8-15-25-20-10-7-6-9-19(20)23-21(25)22-16-17-11-13-18(14-12-17)24(2)3/h6-7,9-14H,4-5,8,15-16H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOGXHUHTWRYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(Dimethylamino)phenyl]methyl}-1-pentyl-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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